Methyl 5-bromothiophene-2-carboxylate

説明

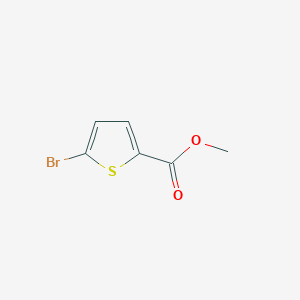

Structure

3D Structure

特性

IUPAC Name |

methyl 5-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWUHAQCKDHUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345588 | |

| Record name | methyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-19-5 | |

| Record name | methyl 5-bromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-bromothiophene-2-carboxylate physical properties

An In-Depth Technical Guide to Methyl 5-bromothiophene-2-carboxylate

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of Methyl 5-bromothiophene-2-carboxylate, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, field-proven experimental protocols, and critical insights into its reactivity and applications.

Introduction: A Versatile Heterocyclic Intermediate

Methyl 5-bromothiophene-2-carboxylate (CAS No. 62224-19-5) is a substituted thiophene derivative whose value lies in its bifunctional nature. The molecule incorporates a nucleophilic thiophene ring, an electrophilic site at the bromine-substituted carbon, and a readily modifiable methyl ester group. This specific arrangement of functional groups makes it an exceptionally useful precursor for the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] The bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the methyl ester provides a site for further derivatization, such as amidation or hydrolysis.[2][3] Its derivatives have been explored for various biological activities, including potential as spasmolytic agents and antibacterial compounds against extensively drug-resistant (XDR) Salmonella Typhi.[3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of Methyl 5-bromothiophene-2-carboxylate are summarized below, compiled from verified supplier and database sources.

Core Physical and Chemical Properties

The compound is typically a white to light yellow solid at room temperature, necessitating specific storage conditions to ensure its long-term stability.

| Property | Value | Source(s) |

| CAS Number | 62224-19-5 | [5] |

| Molecular Formula | C₆H₅BrO₂S | [5][6] |

| Molecular Weight | 221.07 g/mol | [5][6] |

| Appearance | White to light yellow powder or crystal | [7] |

| Melting Point | 60-64 °C (Typical); 87-88 °C also reported | [7][8] |

| Boiling Point | 251.8 to 251.9 °C at 760 mmHg | [6][9] |

| Density | ~1.7 g/cm³ | [9] |

| Flash Point | 106.1 °C | [8][9] |

| Purity | >97% (Typical commercial grades) | [10] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 5-bromothiophene-2-carboxylate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct doublets in the aromatic region corresponding to the two protons on the thiophene ring, with a coupling constant (J) of approximately 4 Hz, characteristic of vicinal coupling in a thiophene system. A singlet in the upfield region (~3.8-3.9 ppm) corresponds to the three protons of the methyl ester group.[5]

-

Mass Spectrometry (GC-MS): The mass spectrum exhibits a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) and the (M+2)+ peak will appear in an approximate 1:1 ratio, confirming the presence of a single bromine atom.[5]

-

Infrared (IR) Spectroscopy: Key absorption bands include a strong C=O stretching vibration for the ester carbonyl group (typically around 1720 cm⁻¹), C-O stretching vibrations, and characteristic peaks for the C-H and C=C bonds of the aromatic thiophene ring.

Synthesis and Purification: A Validated Protocol

The most direct and widely used method for preparing Methyl 5-bromothiophene-2-carboxylate is the acid-catalyzed esterification of its corresponding carboxylic acid. This process is reliable and scalable.

Workflow for Synthesis via Fischer Esterification

The diagram below outlines the straightforward conversion of the carboxylic acid precursor to the target methyl ester.

Caption: Fischer esterification workflow for Methyl 5-bromothiophene-2-carboxylate synthesis.

Step-by-Step Experimental Protocol: Esterification

This protocol is adapted from established literature procedures for the esterification of 5-bromothiophene-2-carboxylic acid.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromothiophene-2-carboxylic acid (1.0 equivalent) in an excess of methanol (which acts as both solvent and reagent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-30 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Pour the residue into water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel flash column chromatography or recrystallization to yield the pure methyl ester.[11]

Reactivity and Key Synthetic Transformations

The synthetic utility of Methyl 5-bromothiophene-2-carboxylate stems from the orthogonal reactivity of its C-Br bond and ester functionality.

The C-Br Bond: A Gateway to Complexity via Cross-Coupling

The bromine atom at the 5-position is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a paramount example, enabling the formation of a C-C bond between the thiophene ring and various aryl or vinyl groups.[3][12]

-

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) catalyst, (2) Transmetallation of the organic group from a boronic acid (or ester) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] This reaction's tolerance for a wide range of functional groups makes it a cornerstone of modern drug discovery.[3]

Synthetic Potential Overview

The following diagram illustrates the primary reaction pathways available for this versatile building block.

Caption: Key reaction pathways for Methyl 5-bromothiophene-2-carboxylate.

Protocol Example: Suzuki Cross-Coupling Reaction

This protocol provides a general framework for coupling an arylboronic acid with Methyl 5-bromothiophene-2-carboxylate.[2][3]

-

Reagent Setup: In a reaction vessel, combine Methyl 5-bromothiophene-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5 mol%), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

-

Solvent System: Add a suitable degassed solvent system, often a mixture such as toluene/ethanol/water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Causality Note: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to reflux (e.g., 90°C) and stir for several hours until TLC indicates the consumption of the starting material.

-

Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. The final product is typically purified using column chromatography.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential for safety.

-

GHS Hazard Statements: Methyl 5-bromothiophene-2-carboxylate is associated with the following hazards:

-

Precautionary Statements: Adherence to standard safety protocols is advised:

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

Conclusion

Methyl 5-bromothiophene-2-carboxylate stands out as a high-value, versatile intermediate for chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic protocols make it a reliable component in multi-step syntheses. The ability to selectively functionalize either the C-Br bond via cross-coupling or the ester group allows for the construction of diverse and complex molecular architectures, solidifying its importance in the toolkit of medicinal and materials chemists.

References

-

PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 5-bromo-2-thiophenecarboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-(bromomethyl)thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

-

ResearchGate. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 5-bromothiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(methylthio)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). Retrieved from [Link]

-

CP Lab Safety. (n.d.). methyl 5-bromo-4-nitro-thiophene-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Ottokemi. (n.d.). 5-Bromothiophene-2-carboxaldehyde, 98%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). methyl 5-bromothiophene-2-carboxylate, min 97%, 100 grams. Retrieved from [Link]

-

MDPI. (2019). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 62224-19-5 | methyl 5-bromothiophene-2-carboxylate - Synblock [synblock.com]

- 7. Methyl 5-Bromothiophene-2-carboxylate | 62224-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. Methyl 5-bromo-2-thiophenecarboxylate | CAS#:62224-19-5 | Chemsrc [chemsrc.com]

- 10. calpaclab.com [calpaclab.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

5-Bromo-2-thiophenecarboxylic acid methyl ester CAS number

An In-depth Technical Guide to 5-Bromo-2-thiophenecarboxylic acid methyl ester

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene derivatives stand out as "privileged pharmacophores" due to their prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1] 5-Bromo-2-thiophenecarboxylic acid methyl ester, identified by the CAS Number 62224-19-5 , is a pivotal intermediate in this class.[2][3][4] Its structure, featuring a thiophene ring functionalized with both an electrophilic ester and a bromine atom amenable to cross-coupling reactions, makes it an exceptionally versatile and valuable building block for drug discovery and organic synthesis.[5][6]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's fundamental properties, robust protocols for its synthesis and characterization, key applications with mechanistic insights, and comprehensive safety guidelines to ensure its effective and safe utilization in the laboratory.

Part 1: Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of 5-Bromo-2-thiophenecarboxylic acid methyl ester are established through a combination of its physical properties and spectroscopic data.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These constants are critical for reaction planning, purification, and quality control.

| Property | Value | Source(s) |

| CAS Number | 62224-19-5 | [2][3][4] |

| Molecular Formula | C₆H₅BrO₂S | [2][4] |

| Molecular Weight | 221.07 g/mol | [4][5] |

| Appearance | White to pale yellow solid/powder | [7] |

| Melting Point | 87-88 °C | [2][5] |

| Boiling Point | ~252 °C at 760 mmHg | [5] |

| Density | ~1.7 g/cm³ | [2] |

Analytical Characterization

The following section details the expected spectroscopic signatures for confirming the structure of 5-Bromo-2-thiophenecarboxylic acid methyl ester.

NMR provides the most definitive structural information. Based on analogous thiophene structures, the following proton (¹H) and carbon (¹³C) NMR signals are predicted in a deuterated chloroform (CDCl₃) solvent.[8][9]

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.65 | d | 1H | Thiophene H3 | Deshielded by the adjacent electron-withdrawing ester group. |

| ~7.10 | d | 1H | Thiophene H4 | Coupled to H3, appearing slightly more upfield. |

| ~3.85 | s | 3H | Methyl (-OCH₃) | Characteristic singlet for ester methyl protons. |

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~162 | C=O | Carbonyl carbon of the methyl ester. |

| ~135 | C2 | Thiophene carbon attached to the ester, deshielded. |

| ~132 | C4 | Thiophene C-H carbon adjacent to the bromine. |

| ~130 | C3 | Thiophene C-H carbon adjacent to the ester. |

| ~118 | C5 | Thiophene carbon bearing the bromine atom. |

| ~52 | -OCH₃ | Carbon of the methyl ester group. |

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show strong, characteristic absorption bands:

-

~1720 cm⁻¹: A strong C=O stretch, indicative of the ester carbonyl group.

-

~1250 cm⁻¹ & ~1100 cm⁻¹: Strong C-O stretches associated with the ester linkage.

-

~500-600 cm⁻¹: A C-Br stretching vibration in the fingerprint region.

Mass spectrometry confirms the molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will exhibit a characteristic pattern for a bromine-containing compound:

-

Molecular Ion (M⁺): A pair of peaks at m/z ≈ 220 and m/z ≈ 222.

-

Isotopic Pattern: These two peaks will have a relative intensity ratio of approximately 1:1, which is the signature isotopic distribution of the bromine atom (⁷⁹Br and ⁸¹Br).

Part 2: Synthesis, Purification, and Key Reactions

Recommended Synthesis Protocol: Esterification

A reliable and straightforward method for preparing the title compound is the Fischer esterification of its carboxylic acid precursor, 5-Bromo-2-thiophenecarboxylic acid (CAS 7311-63-9).[10] The causality behind this choice is its high efficiency and use of common, inexpensive reagents.

Protocol: Fischer Esterification of 5-Bromo-2-thiophenecarboxylic acid [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-2-thiophenecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq) to the stirring suspension. The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: After cooling to room temperature, remove the bulk of the methanol under reduced pressure.

-

Extraction: Pour the residue into cold water and extract with a suitable organic solvent like ethyl acetate (3x volumes). The organic layer will contain the desired ester, while any unreacted acid and the sulfuric acid catalyst remain in the aqueous phase.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 5-Bromo-2-thiophenecarboxylic acid methyl ester as a crystalline solid.[7]

Caption: Application in Suzuki cross-coupling.

This reaction's reliability and tolerance for a wide variety of functional groups make it a cornerstone of synthetic strategy, enabling the rapid generation of molecular libraries for biological screening. [6][11]

Part 3: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. 5-Bromo-2-thiophenecarboxylic acid methyl ester is a chemical that requires careful handling.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards: [4]* H302: Harmful if swallowed. [4][12]* H315: Causes skin irritation. [4][12]* H319: Causes serious eye irritation. [4][12]* H335: May cause respiratory irritation. [12]

Safe Handling & Personal Protective Equipment (PPE)

A self-validating safety system involves engineering controls and appropriate PPE to minimize exposure.

| Control Measure | Specification | Rationale |

| Engineering | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors. [13] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. [12][14] | Protects against splashes and airborne particles causing severe eye irritation. |

| Skin Protection | Wear impervious nitrile gloves and a flame-resistant lab coat. [14] | Prevents skin contact that can cause irritation. |

| Respiratory | Not typically required if used in a fume hood. Use a NIOSH-approved respirator if dusts are generated outside of a hood. [13][14] | Protects against respiratory tract irritation. |

General Hygiene: Avoid contact with skin, eyes, and clothing. [14]Wash hands thoroughly after handling. [12]Do not eat, drink, or smoke in the laboratory. [2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [14]For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2–8 °C is recommended. [5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [14]Do not allow the product to enter drains.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [12][14]* Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical help. [12][14]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12][14]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [12]

References

-

Cas 62224-19-5, 5-Bromo-thiophene-2-carboxylic acid methyl ester | lookchem. LookChem. [Link]

-

Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem. PubChem. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Semantic Scholar. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. National Institutes of Health. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

5-Bromo-2-thienyl methyl ketone - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. National Institutes of Health. [Link]

-

The application of multi-component reactions in drug discovery - PubMed. PubMed. [Link]

-

Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-Bromo-thiophene-2-carboxylic acid methyl ester | 62224-19-5 [chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

- 10. 5-溴-2-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 5-bromothiophene-2-carboxylate: Synthesis, Applications, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromothiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in the realms of medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a methyl ester group, offers significant synthetic versatility. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the ester can be readily hydrolyzed or converted to other functional groups. This dual functionality makes it an invaluable precursor for the development of novel pharmaceutical agents and advanced functional materials. This guide provides a comprehensive technical overview of its core properties, synthesis, applications, and safety protocols, grounded in established scientific literature.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. Methyl 5-bromothiophene-2-carboxylate is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[1] Its key identifiers and physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 221.07 g/mol | [2][3] |

| Molecular Formula | C₆H₅BrO₂S | [2][3] |

| IUPAC Name | methyl 5-bromothiophene-2-carboxylate | [2] |

| CAS Number | 62224-19-5 | [2][4] |

| Melting Point | 60-64 °C | [1] |

| Appearance | White to Light yellow powder/crystal | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(S1)Br | [2] |

| InChI Key | QLWUHAQCKDHUNL-UHFFFAOYSA-N | [2] |

Synthesis Protocol: Fischer Esterification

The most common and straightforward synthesis of Methyl 5-bromothiophene-2-carboxylate involves the acid-catalyzed esterification of its corresponding carboxylic acid. This reaction, a classic Fischer esterification, is efficient and relies on readily available starting materials.

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures it is present in a large excess. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.

-

Aqueous Work-up and Extraction: After the reaction, the mixture is poured into water to quench the reaction and dissolve the excess methanol and sulfuric acid. The organic product is then extracted into a water-immiscible solvent like ethyl acetate. Washing with brine removes residual water from the organic layer.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.00 g, 4.83 mmol) in methanol (30.0 mL), add concentrated sulfuric acid (1.00 mL) dropwise while stirring in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to reflux and maintain for approximately 30 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator. Pour the resulting residue into water (50 mL) and extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude Methyl 5-bromothiophene-2-carboxylate can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Methyl 5-bromothiophene-2-carboxylate.

Applications in Research and Drug Development

Methyl 5-bromothiophene-2-carboxylate is not an end-product but a versatile intermediate. Its synthetic utility is primarily exploited through reactions at the C5-bromo position, most notably in palladium-catalyzed cross-coupling reactions.

-

Suzuki Cross-Coupling Reactions: The bromine atom is an excellent leaving group for Suzuki reactions, enabling the formation of a new carbon-carbon bond with various arylboronic acids. This strategy is widely used to synthesize complex thiophene-based derivatives. For instance, it is a precursor to pentyl 5-arylthiophene-2-carboxylate and phenethyl 5-arylthiophene-2-carboxylate derivatives, which have been investigated for their spasmolytic (antispasmodic) activity.[6][7] This has direct implications for developing treatments for conditions involving smooth muscle spasms, such as irritable bowel syndrome (IBS).[7]

-

Materials Science: Thiophene-based molecules are known for their unique electronic properties. Derivatives of this compound have been used in the design of D-π-A (Donor-π-Acceptor) structured porphyrins for application in highly efficient dye-sensitized solar cells.[5] The thiophene unit acts as a crucial part of the π-conjugated bridge that facilitates charge transfer.

-

General Organic Synthesis: Beyond specific applications, it serves as a foundational scaffold for building more complex heterocyclic systems, which are a cornerstone of modern medicinal chemistry.

Role as a Synthetic Intermediate

Caption: Synthetic pathways originating from Methyl 5-bromothiophene-2-carboxylate.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While full spectra are available in databases, the expected key signals are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit three distinct signals: a singlet for the methyl ester protons (-OCH₃) typically around 3.8-3.9 ppm, and two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the thiophene ring.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester group.

Authoritative spectral data can be found in public databases such as PubChem and SpectraBase.[2]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 5-bromothiophene-2-carboxylate is essential. It is classified as harmful and an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity & Irritation | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2][8] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2][8] H319: Causes serious eye irritation.[2][8] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[8] |

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool, and dark environment.[8] Recommended storage is often at 2-8°C under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

Methyl 5-bromothiophene-2-carboxylate is a foundational reagent whose value lies in its synthetic potential. With a well-defined molecular weight of 221.07 g/mol and a structure primed for modification, it provides a reliable entry point into a vast chemical space of thiophene-containing molecules.[2] Its application in the synthesis of compounds with demonstrated biological activity and in the development of novel materials underscores its importance.[5][6] A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any researcher aiming to leverage this versatile chemical intermediate.

References

-

PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS. Retrieved from [Link]

Sources

- 1. Methyl 5-Bromothiophene-2-carboxylate | 62224-19-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 62224-19-5 | methyl 5-bromothiophene-2-carboxylate - Synblock [synblock.com]

- 4. 5-Bromo-thiophene-2-carboxylic acid methyl ester | 62224-19-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 5-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Thiophene-based heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. A thorough understanding of their structure and purity is paramount for reproducible research and development. This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key thiophene derivative, Methyl 5-bromothiophene-2-carboxylate. We will delve into the theoretical principles governing the spectrum, provide a detailed interpretation of the observed signals, and present a validated experimental protocol for acquiring high-quality data. This guide is intended to be a valuable resource for researchers and professionals working with substituted thiophenes, enabling accurate structural elucidation and quality assessment.

Introduction: The Significance of Methyl 5-bromothiophene-2-carboxylate

Methyl 5-bromothiophene-2-carboxylate is a versatile synthetic intermediate used in the construction of more complex molecules with potential applications in pharmaceuticals and organic electronics.[1][2] The precise arrangement of substituents on the thiophene ring dictates its chemical reactivity and the biological activity of its downstream products. Therefore, unambiguous structural characterization is a critical step in its synthesis and utilization.

¹H NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can confirm the identity and purity of Methyl 5-bromothiophene-2-carboxylate.

Molecular Structure and Expected ¹H NMR Spectral Features

The structure of Methyl 5-bromothiophene-2-carboxylate features a thiophene ring substituted at the 2-position with a methyl carboxylate group (-COOCH₃) and at the 5-position with a bromine atom. This substitution pattern gives rise to a simple yet informative ¹H NMR spectrum.

The key protons on the molecule are:

-

Thiophene ring protons: Two protons are attached to the thiophene ring at the 3- and 4-positions (H-3 and H-4).

-

Methyl ester protons: Three protons belong to the methyl group of the ester functionality (-OCH₃).

Based on the electronic effects of the substituents, we can predict the general features of the ¹H NMR spectrum:

-

The Methyl Carboxylate Group (-COOCH₃): This is an electron-withdrawing group, which will deshield the adjacent protons on the thiophene ring.

-

The Bromine Atom (-Br): Bromine is an electronegative atom and also exerts an electron-withdrawing inductive effect, further influencing the chemical shifts of the ring protons.

Due to the dissymmetry of the substitution, H-3 and H-4 are not chemically equivalent and will appear as distinct signals. They will also exhibit spin-spin coupling, leading to the splitting of their respective signals. The methyl protons of the ester group are not coupled to any other protons and are expected to appear as a sharp singlet.

Detailed ¹H NMR Spectrum Analysis

A representative ¹H NMR spectrum of Methyl 5-bromothiophene-2-carboxylate in a deuterated solvent such as chloroform (CDCl₃) will display the following key signals:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.29 | Doublet (d) | ~4.0 | 1H |

| H-4 | ~7.58 | Doublet (d) | ~4.0 | 1H |

| -OCH₃ | ~3.88 | Singlet (s) | N/A | 3H |

Interpretation of the Spectral Data:

-

Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring appear as two distinct doublets in the aromatic region of the spectrum. The observed coupling constant of approximately 4.0 Hz is characteristic of a three-bond coupling (³J) between protons on a thiophene ring. The downfield shift of these protons is a direct consequence of the deshielding effects of the electron-withdrawing bromine and methyl carboxylate substituents.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group give rise to a singlet at approximately 3.88 ppm. The singlet multiplicity confirms the absence of any adjacent protons. Its chemical shift is typical for methyl esters.

The integration values of 1H for each of the thiophene protons and 3H for the methyl protons are consistent with the number of protons in each unique chemical environment within the molecule.

The Causality Behind Experimental Choices: A Validated Protocol

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis. The following protocol is a self-validating system designed to ensure reliable and reproducible results.

Experimental Protocol for ¹H NMR Data Acquisition

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity Methyl 5-bromothiophene-2-carboxylate.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak which is easily identifiable.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). TMS is chemically inert and provides a sharp singlet that does not interfere with the signals of the analyte.

2. NMR Spectrometer Setup:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

- Lock the spectrometer on the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.

- Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

- Pulse Sequence: A standard single-pulse sequence is typically sufficient.

- Spectral Width: Set a spectral width of approximately 10-12 ppm to encompass all expected proton signals.

- Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each peak.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation.

Conclusion

The ¹H NMR spectrum of Methyl 5-bromothiophene-2-carboxylate is a powerful tool for its unambiguous identification and purity assessment. The characteristic signals for the thiophene ring protons and the methyl ester protons provide a unique fingerprint of the molecule. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and reproducibility of their work.

References

-

PubChem. Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

-

NIH National Library of Medicine. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

NIH National Library of Medicine. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-bromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromothiophene-2-carboxylate is a key heterocyclic building block in the synthesis of a wide array of complex molecules with significant applications in medicinal chemistry and materials science.[1] A thorough understanding of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable, non-destructive technique for the unambiguous structural elucidation of such organic compounds. This guide provides a comprehensive analysis of the 13C NMR chemical shifts of Methyl 5-bromothiophene-2-carboxylate, offering a detailed explanation of the underlying principles governing these shifts, a comparison of experimental and theoretical data, and a standardized protocol for data acquisition.

Theoretical Framework: Understanding Substituent Effects on the Thiophene Ring

The 13C NMR chemical shifts in aromatic and heteroaromatic systems are exquisitely sensitive to the electronic environment of each carbon atom. In Methyl 5-bromothiophene-2-carboxylate, the chemical shifts of the thiophene ring carbons are primarily influenced by the electronic effects of two substituents: the bromine atom at the C5 position and the methyl carboxylate group at the C2 position. These effects can be broadly categorized into inductive and resonance effects.

-

Inductive Effects: The electronegativity of the substituents plays a crucial role. Both bromine and the oxygen atoms of the methyl carboxylate group are more electronegative than carbon, leading to a withdrawal of electron density through the sigma bonds (a -I effect). This deshields the directly attached and adjacent carbon nuclei, causing their resonances to appear at a higher chemical shift (downfield).

-

Resonance Effects: The lone pairs of electrons on the sulfur and bromine atoms, as well as the pi-system of the carbonyl group, can interact with the pi-electron system of the thiophene ring. The bromine atom can donate electron density to the ring through resonance (+R effect), which would tend to shield the ring carbons (move them to a lower chemical shift, upfield). Conversely, the methyl carboxylate group is an electron-withdrawing group via resonance (-R effect), which deshields the ring carbons. The interplay of these competing effects determines the final observed chemical shifts.

The substituent effect of bromine on the 13C chemical shifts of thiophenes is generally considered to be additive.[2]

Experimental and Predicted 13C NMR Data

The analysis of 13C NMR spectra is greatly enhanced by comparing experimentally obtained data with theoretically predicted values. This comparison can aid in the confident assignment of signals and provide a deeper understanding of the electronic structure of the molecule.

Experimentally Determined Chemical Shifts

The reported experimental 13C NMR chemical shifts for Methyl 5-bromothiophene-2-carboxylate, recorded in deuterated chloroform (CDCl3), are presented in the table below.

| Carbon Atom | Experimental Chemical Shift (δ, ppm) |

| C2 | 134.64 |

| C3 | 133.61 |

| C4 | 130.94 |

| C5 | 120.17 |

| C=O | 161.46 |

| OCH3 | 52.21 |

Predicted Chemical Shifts

The following table presents the predicted 13C NMR chemical shifts for Methyl 5-bromothiophene-2-carboxylate, generated using a machine learning-based prediction algorithm.[3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 133.8 |

| C3 | 132.1 |

| C4 | 130.5 |

| C5 | 119.2 |

| C=O | 161.7 |

| OCH3 | 52.5 |

Discussion and Assignment of Chemical Shifts

The numbering of the carbon atoms in Methyl 5-bromothiophene-2-carboxylate is as follows:

Molecular structure of Methyl 5-bromothiophene-2-carboxylate with carbon numbering.

A detailed analysis of the experimental and predicted chemical shifts allows for the following assignments:

-

C=O (Carbonyl Carbon): The signal at 161.46 ppm is unambiguously assigned to the carbonyl carbon of the methyl ester group. This is consistent with the typical chemical shift range for ester carbonyls (160-180 ppm).[4] The predicted value of 161.7 ppm is in excellent agreement.

-

OCH3 (Methyl Carbon): The peak at 52.21 ppm is assigned to the methyl carbon of the ester group. This is also in the expected region for methoxy carbons attached to a carbonyl group. The predicted value is 52.5 ppm.

-

C2: The quaternary carbon at the 2-position, to which the electron-withdrawing methyl carboxylate group is attached, is expected to be significantly deshielded. The signal at 134.64 ppm is assigned to C2. The predicted value is 133.8 ppm.

-

C5: The carbon atom bearing the bromine, C5, is observed at 120.17 ppm . While bromine is electronegative, the "heavy atom effect" often leads to a shielding of the directly attached carbon. The predicted value is 119.2 ppm.

-

C3 and C4: The remaining two signals at 133.61 ppm and 130.94 ppm are assigned to C3 and C4, respectively. The electron-withdrawing nature of the adjacent methyl carboxylate group at C2 deshields C3 more significantly than C4, leading to its downfield shift. The predicted values for C3 and C4 are 132.1 ppm and 130.5 ppm, respectively, supporting this assignment.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR spectra, the following protocol is recommended:

Sample Preparation

-

Dissolution: Accurately weigh 10-20 mg of Methyl 5-bromothiophene-2-carboxylate and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for this type of compound and its deuterium signal is used for field-frequency locking.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the 13C probe and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

Data Acquisition Parameters

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon resonances.

-

Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance (1.1%).

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed (though not typically the primary goal in 13C NMR).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Workflow for 13C NMR Data Acquisition and Processing.

Conclusion

The 13C NMR spectrum of Methyl 5-bromothiophene-2-carboxylate provides a wealth of information for its structural confirmation. The chemical shifts of the thiophene ring carbons are influenced by a combination of inductive and resonance effects from the bromo and methyl carboxylate substituents. A comparison of experimental data with computationally predicted values allows for a confident and detailed assignment of each carbon resonance. The standardized experimental protocol outlined in this guide ensures the acquisition of high-quality and reliable 13C NMR data, which is essential for researchers, scientists, and drug development professionals working with this important heterocyclic compound.

References

-

Sone, T., Takahashi, K., & Fujieda, K. (n.d.). 13C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry, 6(11), 589-591. Available at: [Link]

-

Noto, R., Lamartina, L., Arnone, C., & Spinelli, D. (1987). An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2, 689-693. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. Retrieved from [Link]

- Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). 13C-NMR spectra of thiophenes. I. 2-Substituted thiophenes. Chemica Scripta, 7, 76-84.

- Kleinpeter, E. (2012). Conformational analysis by NMR spectroscopy. Wiley.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Noto, R., Lamartina, L., Arnone, C., & Spinelli, D. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, 887-892. Available at: [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 29(12), 1573-1579. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Available at: [Link]

-

Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-bromothiophene-2-carboxylate

Introduction: Unveiling the Molecular Identity of a Key Heterocycle

Methyl 5-bromothiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its thiophene core is a common scaffold in pharmaceuticals, and the presence of both a bromo-substituent and a methyl ester group provides versatile handles for further chemical modification. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 5-bromothiophene-2-carboxylate. We will delve into the rationale behind selecting appropriate ionization techniques, predict and interpret fragmentation patterns based on fundamental chemical principles, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Our approach emphasizes not just the "how" but the "why," fostering a deeper understanding of the processes involved in generating and interpreting mass spectral data for this class of compounds.

Physicochemical Properties at a Glance

A foundational understanding of the analyte's properties is critical for designing a robust mass spectrometry experiment.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂S | [1] |

| Molecular Weight | ~221.07 g/mol | [1] |

| Monoisotopic Mass | 219.91936 Da | [1] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| SMILES | COC(=O)C1=CC=C(S1)Br | [1] |

| InChIKey | QLWUHAQCKDHUNL-UHFFFAOYSA-N | [1] |

The presence of bromine is of particular importance in mass spectrometry due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which provides a readily identifiable signature in the mass spectrum.

Strategic Selection of Ionization Techniques: A Tale of Two Methods

The choice of ionization method is arguably the most critical parameter in a mass spectrometry experiment, dictating the nature of the ions generated and, consequently, the information that can be gleaned from the resulting spectrum. For a small, semi-volatile molecule like Methyl 5-bromothiophene-2-carboxylate, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).[4]

Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting

EI is a classic, highly robust ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[5][6] This high energy input leads to the formation of a radical cation (M•+) and induces extensive and reproducible fragmentation.[5][6]

-

Why Choose EI? The primary advantage of EI is the generation of a rich fragmentation pattern that serves as a unique "fingerprint" for the molecule. This is invaluable for unambiguous library matching and for deducing the compound's structure. Given that Methyl 5-bromothiophene-2-carboxylate is thermally stable and sufficiently volatile for gas chromatography (GC), GC-MS with an EI source is the premier method for its identification.

-

What to Expect? The high energy of EI will likely lead to the observation of a molecular ion peak, but its intensity may be reduced due to extensive fragmentation.[5] The resulting spectrum will be populated with numerous fragment ions corresponding to the systematic disassembly of the parent molecule.

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Weight Determination

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[7] It imparts minimal excess energy to the analyte, resulting in very little to no fragmentation.[7]

-

Why Choose ESI? ESI is the method of choice when the primary goal is to determine the molecular weight of the analyte with high confidence. It is particularly well-suited for coupling with liquid chromatography (LC-MS), which is advantageous for analyzing complex mixtures or compounds that are not amenable to GC. While our target compound is GC-compatible, LC-MS with ESI would be a viable alternative, especially in high-throughput screening environments. ESI typically generates protonated molecules ([M+H]+) or adducts with other cations like sodium ([M+Na]+) or potassium ([M+K]+).[4][8]

-

What to Expect? The ESI mass spectrum of Methyl 5-bromothiophene-2-carboxylate will be dominated by the pseudomolecular ion, likely the protonated species [M+H]+. The characteristic bromine isotope pattern will be clearly visible for this ion. Fragmentation will be minimal to non-existent in a standard ESI experiment. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required.[7]

Deciphering the Fragmentation Code: A Mechanistic Perspective

The true power of mass spectrometry in structural elucidation lies in the interpretation of fragmentation patterns. Below, we predict the key fragmentation pathways for Methyl 5-bromothiophene-2-carboxylate under Electron Ionization.

Predicted Fragmentation Pathways under EI

The molecular ion (M•+) of Methyl 5-bromothiophene-2-carboxylate will have an m/z corresponding to its isotopic masses, primarily at m/z 220 and 222. From this parent ion, several key fragmentation routes are anticipated, driven by the relative stabilities of the resulting ions and neutral losses.

-

Loss of a Methoxy Radical (•OCH₃): This is a very common fragmentation pathway for methyl esters.[9] The cleavage of the C-O bond results in a stable acylium ion.

-

M•+ → [M - •OCH₃]+ + •OCH₃

-

m/z 220/222 → m/z 189/191

-

-

Loss of a Bromo Radical (•Br): The C-Br bond is relatively weak and can cleave to lose a bromine radical.

-

M•+ → [M - •Br]+ + •Br

-

m/z 220/222 → m/z 141

-

-

Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion formed by the loss of the methoxy radical can further fragment by losing a neutral CO molecule.

-

[M - •OCH₃]+ → [[M - •OCH₃] - CO]+ + CO

-

m/z 189/191 → m/z 161/163

-

-

Cleavage of the Ester Group: The entire methyl carboxylate group can be lost.

-

M•+ → [M - •COOCH₃]+ + •COOCH₃

-

m/z 220/222 → m/z 161/163

-

Summary of Predicted Key Fragments

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Structure | Neutral Loss |

| 220/222 | [C₆H₅BrO₂S]•+ (Molecular Ion) | - |

| 189/191 | [C₅H₂BrOS]+ | •OCH₃ |

| 161/163 | [C₄H₂BrS]+ | •COOCH₃ or •OCH₃ + CO |

| 141 | [C₆H₅O₂S]+ | •Br |

| 110 | [C₅H₅O₂]+ | •BrS |

This predicted fragmentation pattern is consistent with the GC-MS data available in the PubChem database for this compound, which shows major peaks at m/z 189, 191, and 110.[1]

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation cascade under Electron Ionization can be visualized as follows:

Sources

- 1. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-Bromothiophene-2-carboxylate | 62224-19-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Methyl 5-Bromothiophene-2-carboxylate | 62224-19-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Brominated Thiophene Carboxylic Acid Derivatives for Drug Discovery

Abstract

Thiophene-based molecular scaffolds are of paramount importance in medicinal chemistry, consistently featuring in a significant number of FDA-approved drugs.[1][2] Their unique physicochemical properties, which often serve as effective bioisosteres for phenyl rings, allow for enhanced drug-receptor interactions and improved metabolic stability.[1] This technical guide focuses on a specific class of thiophene derivatives with the molecular formula C6H5BrO2S. We will delve into the identification of key isomers, their synthesis, characterization, and burgeoning applications in drug development, with a particular emphasis on their role as versatile intermediates in creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage the synthetic versatility of brominated thiophene carboxylic acids and their esters.

Isomer Identification and IUPAC Nomenclature

The molecular formula C6H5BrO2S, when constrained to a thiophene core, can correspond to several structural isomers. Among the most synthetically and commercially significant are:

-

Methyl 5-bromothiophene-2-carboxylate: This is a key intermediate where a methyl ester and a bromine atom are positioned at opposite ends of the thiophene ring. Its IUPAC name is methyl 5-bromothiophene-2-carboxylate.[3]

-

2-Bromo-5-methylthiophene-3-carboxylic acid: In this isomer, the bromine, methyl, and carboxylic acid groups are arranged on the thiophene ring.[4]

-

4-Bromo-5-methylthiophene-2-carboxylic acid: This structure features a different substitution pattern of the same functional groups.[5]

For the purpose of this guide, we will concentrate on Methyl 5-bromothiophene-2-carboxylate and its corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid , due to their extensive use as foundational building blocks in the synthesis of complex bioactive molecules.[6][7]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | 221.07 | 62224-19-5[8][9] |

| 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | 207.05 | 7311-63-9 |

Synthesis and Chemical Reactivity

The synthetic pathways to these brominated thiophene derivatives are well-established, offering robust and scalable methods for their production.

Synthesis of 5-Bromothiophene-2-carboxylic Acid

The synthesis of 5-bromothiophene-2-carboxylic acid typically begins with 2-thiophenecarboxylic acid. The process involves the electrophilic bromination of the thiophene ring. The electron-withdrawing nature of the carboxylic acid group directs the incoming bromine atom to the 5-position.

Synthesis of Methyl 5-bromothiophene-2-carboxylate

Methyl 5-bromothiophene-2-carboxylate is commonly synthesized via Fischer esterification of 5-bromothiophene-2-carboxylic acid.[10] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in methanol.[9][10]

Alternatively, it can be prepared through a multi-step sequence starting from thiophene. This involves the bromination of thiophene to yield 2-bromothiophene, followed by carboxylation and subsequent esterification.[11] Another route involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of vanadium, iron, or molybdenum-containing catalysts to introduce a carboxyl group.

Key Chemical Reactions and Synthetic Utility

The synthetic versatility of these compounds stems from the presence of three reactive sites: the carboxylic acid/ester group, the bromine atom, and the thiophene ring itself.

-

Reactions at the Carboxylic Acid/Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives.[11]

-

Suzuki Cross-Coupling: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[12] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, enabling the creation of diverse molecular libraries for drug screening.[13]

-

Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by various nucleophiles under specific conditions.[6]

Below is a diagram illustrating the key synthetic transformations of 5-bromothiophene-2-carboxylic acid.

Caption: Synthetic pathways for 5-bromothiophene-2-carboxylic acid and its methyl ester.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and spectroscopic signatures is crucial for quality control and for elucidating the structure of downstream products.

| Property | Methyl 5-bromothiophene-2-carboxylate |

| Appearance | White to light yellow solid[14] |

| Melting Point | 62-64 °C[14][15] |

| Boiling Point | ~252 °C at 760 mmHg[15][16] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[11] |

Spectroscopic Data:

-

1H NMR: The proton NMR spectrum of methyl 5-bromothiophene-2-carboxylate would characteristically show two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the upfield region for the methyl ester protons.

-

13C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon attached to bromine being significantly shielded), and the methyl carbon.

-

IR Spectroscopy: Infrared spectroscopy is useful for identifying the key functional groups. Characteristic peaks would include a strong carbonyl (C=O) stretch for the ester group and vibrations associated with the C-Br bond and the thiophene ring.[6]

-

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Development and Medicinal Chemistry

Thiophene derivatives are integral to a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][17] The brominated thiophene scaffolds discussed here are particularly valuable as intermediates in the synthesis of these pharmaceuticals.[7]

Case Study: Synthesis of Novel Antibacterial Agents

Recent research has demonstrated the utility of 5-bromothiophene-2-carboxylic acid derivatives in the development of novel antibacterial agents against extensively drug-resistant (XDR) Salmonella Typhi.[13] In these studies, the parent compound was first esterified and then subjected to Suzuki cross-coupling reactions with various arylboronic acids to generate a library of compounds with diverse substitutions at the 5-position. Several of these derivatives exhibited potent antibacterial activity.[13]

Case Study: Development of Spasmolytic Agents

Derivatives of 5-bromothiophene-2-carboxylic acid have also been investigated for their spasmolytic (antispasmodic) properties, which could be beneficial in treating conditions like irritable bowel syndrome (IBS).[6][12] Through Suzuki coupling reactions, different aryl groups were introduced, and the resulting compounds were screened for their ability to relax smooth muscle contractions. A number of these novel thiophene-based molecules displayed significant spasmolytic effects.[12]

The general workflow for utilizing these building blocks in a drug discovery program is outlined below.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-thiophene-2-carboxylic acid methyl ester | 62224-19-5 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. 5-Bromo-thiophene-2-carboxylic Acid Methyl Ester Supplier & Manufacturer | Properties, Uses, Safety Data | High Purity Chemical China [quinoline-thiophene.com]

- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT [mdpi.com]

- 14. Methyl 5-Bromothiophene-2-carboxylate | 62224-19-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Methyl 5-bromo-2-thiophenecarboxylate | CAS#:62224-19-5 | Chemsrc [chemsrc.com]

- 16. lookchem.com [lookchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 5-bromo-2-thiophenecarboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-thiophenecarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and reaction mechanisms, grounding all information in established scientific literature.

Compound Identification and Nomenclature

Methyl 5-bromo-2-thiophenecarboxylate is a substituted thiophene derivative characterized by a methyl ester at the 2-position and a bromine atom at the 5-position of the thiophene ring. Due to conventions in chemical naming and database entries, it is known by a variety of synonyms. Accurate identification is critical for sourcing and regulatory compliance.

Systematic and Common Synonyms: [1][2][3][4][5]

-

IUPAC Name: methyl 5-bromothiophene-2-carboxylate[2]

-

5-Bromo-thiophene-2-carboxylic acid methyl ester[1][2][4][6]

-

5-bromo-2-thiophenecarboxylic acid methyl ester[1]

Key Identifiers:

-

Molecular Weight: 221.07 g/mol [2]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of Methyl 5-bromo-2-thiophenecarboxylate is fundamental for its handling, storage, and application in experimental design.

Physical Properties

The compound is typically a solid at room temperature with the following properties:

| Property | Value | Source |

| Melting Point | 62 °C or 87-88 °C | [1],[4] |

| Boiling Point | 251.9 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[7] | |

| Appearance | Solid | [3] |